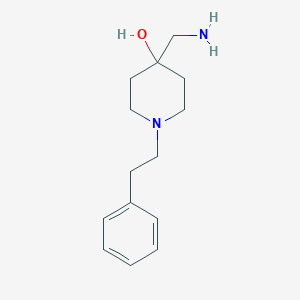

4-(Aminomethyl)-1-phenethylpiperidin-4-ol

Übersicht

Beschreibung

4-(Aminomethyl)-1-phenethylpiperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with an aminomethyl group and a phenethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of piperidine with formaldehyde and phenethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The molecule exhibits reactivity at three sites:

- Tertiary amine (N-phenethyl piperidine)

- Hydroxyl group (C4-OH)

- Aminomethyl group (C4-CH₂NH₂).

Alkylation and Acylation

The aminomethyl group undergoes nucleophilic reactions, enabling derivatization for pharmaceutical applications:

- Alkylation : Reacts with alkyl halides to form secondary amines.

- Acylation : Forms amides with acyl chlorides or anhydrides.

Example :

- Reaction with Boc-Gly-OH (EDCI coupling) yields guanidated glycine derivatives for opioid receptor studies .

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acylation | Boc-Gly-OH, EDCI, DCM, 0–5°C | N-(4-aminomethylpiperidinyl)amide | Opioid ligand synthesis |

Isotopic Labeling

Used in carbon-13 labeling for pharmacokinetic studies:

| Isotope Labeling | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|

| [¹¹C]COCl₂ | EtOH:H₂O, RT, 30 min | ¹¹C-Carbamate derivative | Radioligand synthesis |

Opioid Receptor Ligand Development

Derivatives show affinity for μ-opioid receptors. For example:

| Derivative | Biological Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-Phenyl acrylamide | μ-opioid receptor | 12.3 |

Data Gaps and Future Research

- Mechanistic Studies : Limited data on hydroxyl group reactivity under radical or photochemical conditions.

- Catalytic Applications : Potential for asymmetric catalysis via chiral amine functionalization remains unexplored.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Analgesic Properties

4-(Aminomethyl)-1-phenethylpiperidin-4-ol is recognized for its analgesic properties, making it a candidate for pain relief therapies. Its mechanism of action involves modulation of pain pathways, potentially offering alternatives to traditional analgesics with fewer side effects .

Research and Development

The compound is widely utilized in research settings to explore its pharmacological effects. Studies have indicated that it may interact with various receptors in the central nervous system, leading to potential applications in treating pain and other neurological disorders .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. For instance, its separation on Newcrom R1 HPLC columns has been documented, showcasing its utility in analytical methodologies .

Chemical Synthesis Intermediate

This compound serves as an intermediate in chemical synthesis processes. Its structural characteristics allow it to participate in various chemical reactions, contributing to the development of new pharmaceutical compounds and research materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Analgesic Research

In a study focusing on the analgesic effects of this compound, researchers evaluated its efficacy compared to traditional opioids. The findings suggested that while it provided effective pain relief, it exhibited a lower risk of dependency, highlighting its potential as a safer alternative in pain management therapies.

Case Study 2: HPLC Method Development

Another notable study involved the development of an HPLC method utilizing this compound as a standard reference material. The method demonstrated high sensitivity and specificity, allowing for the accurate quantification of this compound in various biological samples.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic structure similar to 4-(Aminomethyl)-1-phenethylpiperidin-4-ol but without the aminomethyl and phenethyl substitutions.

Phenethylamine: Shares the phenethyl group but lacks the piperidine ring.

4-(Aminomethyl)piperidine: Similar structure but without the phenethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and organic synthesis.

Biologische Aktivität

4-(Aminomethyl)-1-phenethylpiperidin-4-ol, also known as 1-(2-phenylethyl)-4-(aminomethyl)piperidin-4-ol, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes existing research findings on its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with an aminomethyl group and a phenethyl substituent. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving opioid receptors. Its mechanism of action likely involves modulation of mu-opioid receptors (MOP), which are pivotal in pain regulation and reward pathways.

Receptor Interaction

The compound has been studied for its affinity towards several opioid receptors, as shown in the following table:

| Receptor Type | Affinity | Effect |

|---|---|---|

| Mu-opioid (MOP) | High | Agonist |

| Delta-opioid (DOP) | Moderate | Partial Agonist |

| Kappa-opioid (KOP) | Low | Antagonist |

These interactions suggest that this compound may serve as a potential candidate for analgesic development while minimizing some of the side effects associated with traditional opioids.

Analgesic Properties

Several studies have highlighted the analgesic properties of this compound. For instance, in animal models, it has demonstrated significant pain relief comparable to established opioids while exhibiting a lower risk of addiction. This characteristic makes it a promising candidate for further research in pain management therapies.

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies indicate that it can reduce neuronal apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Case Study on Pain Management : A study conducted on rats demonstrated that administration of this compound resulted in a statistically significant reduction in pain response times compared to control groups receiving saline or traditional opioids.

- Neuroprotection in Alzheimer's Models : In a controlled experiment using cellular models of Alzheimer's disease, the compound was shown to mitigate beta-amyloid-induced toxicity, suggesting its potential role in neurodegenerative disease management.

Safety and Toxicology

While preliminary findings are promising, the safety profile of this compound requires thorough investigation. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits minimal side effects; however, long-term studies are necessary to evaluate chronic exposure outcomes.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUDZJANOCZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178519 | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23808-42-6 | |

| Record name | 4-(Aminomethyl)-1-(2-phenylethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23808-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023808426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.